Phosphohydroxypyruvate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

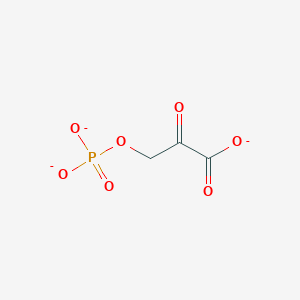

3-phosphonatooxypyruvate(3-) is a carboxyalkyl phosphate oxoanion resuting from deprotonation of the carboxy and phosphate groups of 3-phosphooxypyruvic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a pyruvate. It is a conjugate base of a 3-phosphonooxypyruvic acid.

Applications De Recherche Scientifique

Role in Cancer Metabolism

Phosphohydroxypyruvate is primarily produced through the action of the enzyme phosphoglycerate dehydrogenase (PHGDH), which catalyzes the conversion of 3-phosphoglycerate to this compound. This step is critical in the serine synthesis pathway, which has been implicated in cancer cell proliferation and survival.

- Therapeutic Target : PHGDH has emerged as a potential therapeutic target in cancer treatment. Studies have shown that inhibiting PHGDH can suppress tumor growth both in vitro and in vivo by disrupting the metabolic pathways that cancer cells rely on for growth and survival .

- Case Study : Research indicates that elevated levels of PHGDH are often found in various cancers, including colon and breast cancers, making it a focal point for therapeutic strategies aimed at reducing serine synthesis .

Metabolic Regulation

This compound plays a significant role in regulating nucleotide synthesis through its involvement in central carbon metabolism.

- Nucleotide Synthesis : Recent studies have demonstrated that PHGDH is essential for maintaining nucleotide levels by supporting both purine and pyrimidine biosynthesis independently of serine synthesis. This regulation occurs through maintaining mass balance within central metabolic pathways .

- Metabolomic Changes : Inhibition of PHGDH leads to significant changes in metabolomic profiles, affecting pathways related to glycolysis, the tricarboxylic acid (TCA) cycle, and nucleotide metabolism. These findings suggest that targeting PHGDH could have broad implications for metabolic diseases beyond cancer .

Combination Therapies

The inhibition of phosphoglycerate dehydrogenase, coupled with dietary modifications such as serine and glycine depletion, has shown promising results in enhancing the efficacy of cancer treatments.

- Synergistic Effects : Studies have indicated that combining PHGDH inhibitors with serine and glycine starvation can significantly impair DNA synthesis and promote apoptosis in cancer cells. This combination therapy demonstrates a novel approach to targeting metabolic vulnerabilities in tumors .

Potential Side Effects and Considerations

While targeting this compound through PHGDH inhibition presents a promising avenue for cancer therapy, there are considerations regarding potential side effects.

- Long-term Effects : Research indicates that long-term inhibition of serine synthesis may lead to neurological defects due to reduced availability of serine, which is crucial for brain function. Therefore, careful monitoring and optimization of treatment regimens are necessary to balance therapeutic benefits with potential risks .

Propriétés

Formule moléculaire |

C3H2O7P-3 |

|---|---|

Poids moléculaire |

181.02 g/mol |

Nom IUPAC |

2-oxo-3-phosphonatooxypropanoate |

InChI |

InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-3 |

Clé InChI |

LFLUCDOSQPJJBE-UHFFFAOYSA-K |

SMILES |

C(C(=O)C(=O)[O-])OP(=O)([O-])[O-] |

SMILES canonique |

C(C(=O)C(=O)[O-])OP(=O)([O-])[O-] |

Synonymes |

3-phosphohydroxypyruvate phosphohydroxypyruvic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.